Cas no 1526661-93-7 (1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(1-acetyl-3-azetidinyl)-
- 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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- インチ: 1S/C8H10N4O3/c1-5(13)11-2-6(3-11)12-4-7(8(14)15)9-10-12/h4,6H,2-3H2,1H3,(H,14,15)
- InChIKey: NULQJQCOCYOGGM-UHFFFAOYSA-N
- ほほえんだ: N1(C2CN(C(C)=O)C2)C=C(C(O)=O)N=N1
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129865-500mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 500mg |
$1043.0 | 2023-09-30 | ||
Enamine | EN300-129865-1000mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 1000mg |
$1086.0 | 2023-09-30 | ||
Enamine | EN300-129865-10000mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 10000mg |
$4667.0 | 2023-09-30 | ||
Enamine | EN300-129865-0.1g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 0.1g |
$943.0 | 2023-05-24 | ||
Enamine | EN300-129865-1.0g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 1g |
$1070.0 | 2023-05-24 | ||
Enamine | EN300-129865-10.0g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 10g |
$4606.0 | 2023-05-24 | ||
Enamine | EN300-129865-100mg |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 100mg |
$956.0 | 2023-09-30 | ||
Enamine | EN300-129865-0.25g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 0.25g |
$985.0 | 2023-05-24 | ||
Enamine | EN300-129865-0.5g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 0.5g |
$1027.0 | 2023-05-24 | ||
Enamine | EN300-129865-2.5g |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1526661-93-7 | 2.5g |
$2100.0 | 2023-05-24 |
1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound with the CAS number 1526661-93-7, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound is characterized by its triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, which is known for its stability and versatility in chemical synthesis. The presence of the acetylazetidine group further enhances its functional diversity, making it a valuable molecule for exploring novel therapeutic agents.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry, particularly as they exhibit promising biological activities such as antimicrobial, antifungal, and anti-inflammatory properties. The acetylazetidine moiety in this compound adds an additional layer of complexity, potentially influencing its pharmacokinetic profile and bioavailability. Researchers have been exploring the synthesis of this compound through various methods, including click chemistry and multi-component reactions, to optimize its production efficiency and scalability.
The structural uniqueness of 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid lies in its ability to act as a versatile scaffold for further functionalization. The carboxylic acid group at the 4-position of the triazole ring provides an excellent site for conjugation with other functional groups, enabling the creation of hybrid molecules with enhanced biological activities. For instance, recent research has demonstrated that derivatives of this compound can serve as effective inhibitors of enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
In terms of synthesis, the compound can be prepared via a combination of nucleophilic substitution and cyclization reactions. The use of transition metal catalysts has significantly improved the yield and purity of the product, ensuring that it meets the high standards required for preclinical studies. Furthermore, computational chemistry techniques such as molecular docking and quantum mechanics have been employed to predict the binding affinities of this compound to various biological targets, providing valuable insights into its potential therapeutic applications.
One area where this compound has shown particular promise is in the development of small molecule inhibitors for protein-protein interactions (PPIs). PPIs are critical in many cellular processes, and disrupting them has emerged as a novel strategy for treating diseases such as cancer and neurodegenerative disorders. The triazole ring in this compound provides an ideal platform for designing molecules that can modulate these interactions with high specificity and potency.
Another exciting avenue for research involves the use of this compound as a building block for constructing multifunctional nanoparticles for drug delivery applications. The triazole group can serve as a linker for attaching targeting ligands or imaging agents, enabling precise delivery of therapeutic payloads to specific tissues or cells. This approach has shown potential in improving drug efficacy while minimizing systemic toxicity.
In conclusion, 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid represents a fascinating example of how structural diversity can be harnessed to create molecules with diverse biological activities and applications. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing both medicinal chemistry and materials science.
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